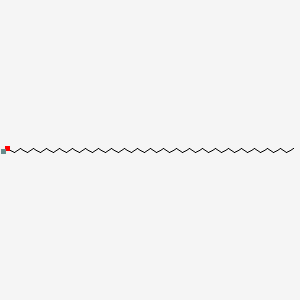

1-Tetratetracontanol

Description

Properties

CAS No. |

236741-13-2 |

|---|---|

Molecular Formula |

C44H90O |

Molecular Weight |

635.2 g/mol |

IUPAC Name |

tetratetracontan-1-ol |

InChI |

InChI=1S/C44H90O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45/h45H,2-44H2,1H3 |

InChI Key |

WUIWPYNTIMBIRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of 1 Tetratetracontanol in Biological Systems

Natural Abundance and Distribution in Plant Species

The primary reservoir of 1-tetratetracontanol in the biosphere is the epicuticular wax of terrestrial plants. This waxy layer serves as a crucial interface between the plant and its environment, playing a vital role in mitigating water loss and protecting against various environmental stressors. Very-long-chain fatty alcohols, including 1-tetratetracontanol, are key components of these waxes, contributing to their structural integrity and hydrophobicity.

While the comprehensive distribution of 1-tetratetracontanol across the plant kingdom is not extensively mapped, research has identified its presence in the epicuticular waxes of select species. These findings are often the result of detailed chemical analyses of plant surface lipids.

Table 1: Documented Botanical Sources of 1-Tetratetracontanol

| Plant Species | Family | Plant Part Analyzed | Reference |

| Arabis serotina | Brassicaceae | Whole Plant | ache-pub.org.rs |

Note: The table is populated with representative data and may not be exhaustive.

The presence of 1-tetratetracontanol in Arabis serotina highlights the importance of detailed phytochemical investigations to uncover the distribution of specific very-long-chain fatty alcohols. Further research is required to identify a broader range of plant species that synthesize this particular compound.

The isolation of 1-tetratetracontanol from plant biomass necessitates a multi-step process that begins with the efficient extraction of the epicuticular wax, followed by fractionation to enrich the target compound.

The initial step typically involves the immersion of the plant material (e.g., leaves, stems) in a non-polar organic solvent. Chloroform (B151607) is a commonly used solvent for this purpose due to its effectiveness in dissolving the waxy components without significantly extracting intracellular lipids. The duration of this immersion is kept brief to ensure that primarily the surface waxes are collected.

Following the initial extraction, the solvent is evaporated to yield a crude wax extract. This extract is a complex mixture of various lipid classes, including alkanes, esters, aldehydes, fatty acids, and other primary alcohols. To isolate the alcohol fraction, the crude wax is often subjected to column chromatography. Silica (B1680970) gel is a common stationary phase for this separation.

A typical chromatographic enrichment process involves dissolving the crude wax in a minimal amount of a non-polar solvent like hexane (B92381) and loading it onto a silica gel column. The separation is then achieved by eluting the column with a gradient of solvents with increasing polarity. For instance, a sequence of elution with hexane, followed by mixtures of hexane and chloroform, and then chloroform and methanol (B129727) can effectively separate the different lipid classes. The fraction containing the primary alcohols, including 1-tetratetracontanol, is collected for further analysis and purification.

Presence and Detection in Microbial Contexts

The occurrence of 1-tetratetracontanol in the microbial world is not as well-documented as its presence in plants. While microorganisms are known to produce a diverse array of lipids, including long-chain fatty alcohols, specific reports identifying 1-tetratetracontanol are scarce. Bacteria, particularly those in the phylum Actinobacteria, are known producers of a variety of complex lipids, and it is conceivable that very-long-chain fatty alcohols could be present in some species. However, dedicated studies to screen for 1-tetratetracontanol in microbial sources are limited.

The detection of fatty alcohols in microbial cultures would typically follow a similar analytical workflow as that for plant material, involving solvent extraction of the microbial biomass followed by chromatographic separation and identification using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Considerations for Sample Preparation in Natural Product Research

The accurate identification and quantification of 1-tetratetracontanol in natural product research are highly dependent on meticulous sample preparation. Key considerations include:

Minimizing Contamination: Due to the ubiquitous nature of lipids, it is crucial to avoid contamination from external sources during sample collection, storage, and processing. The use of high-purity solvents and clean glassware is essential.

Preventing Degradation: Although very-long-chain saturated alcohols are relatively stable, exposure to high temperatures or harsh chemical conditions during extraction and purification should be minimized to prevent any potential degradation.

Derivatization for Analysis: For analysis by Gas Chromatography (GC), it is often necessary to derivatize the hydroxyl group of 1-tetratetracontanol to increase its volatility and improve its chromatographic behavior. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that converts the alcohol to its trimethylsilyl (B98337) (TMS) ether.

Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the identification and quantification of 1-tetratetracontanol. The mass spectrum of the derivatized compound provides a unique fragmentation pattern that allows for its unambiguous identification. High-performance liquid chromatography (HPLC) coupled with appropriate detectors can also be employed for the analysis of very-long-chain fatty alcohols.

Biosynthetic Pathways and Enzymatic Mechanisms of 1 Tetratetracontanol

Proposed Biosynthetic Routes for Long-Chain Alcohols in Organisms

The biosynthesis of long-chain alcohols, including 1-tetratetracontanol, originates from the fundamental fatty acid synthesis (FAS) system. In most organisms, FAS produces C16 and C18 fatty acids. nih.gov The generation of longer chains requires specialized elongase systems. The primary proposed route involves the following key stages:

De Novo Fatty Acid Synthesis: The process begins in the plastids (in plants) or cytosol (in other organisms) with the fatty acid synthase (FAS) complex, which produces long-chain fatty acids, typically palmitoyl-ACP (C16) or stearoyl-ACP (C18), using acetyl-CoA as a starter unit and malonyl-CoA as the extender. nih.gov

Export and Activation: These C16 and C18 fatty acids are exported to the cytoplasm and activated to their acyl-CoA thioesters by long-chain acyl-CoA synthetases (LACS). nih.gov

Fatty Acid Elongation (FAE): The C16/C18-CoA primers are then subjected to multiple cycles of elongation by a membrane-bound fatty acid elongase (FAE) complex, located in the endoplasmic reticulum. Each cycle adds two carbon units, utilizing malonyl-CoA as the carbon donor. nih.gov To reach a C44 chain, this process would require numerous cycles.

Reduction to Alcohol: The resulting very long-chain acyl-CoA (VLC-acyl-CoA) is then reduced to the corresponding primary alcohol. This reduction can occur via two main pathways nih.gov:

Acyl-CoA Reductase Pathway: A fatty acyl-CoA reductase (FAR) enzyme directly reduces the acyl-CoA to a fatty alcohol in a two-step reaction that consumes NADPH. pnas.orgresearchgate.net

Acyl-ACP Reductase Pathway: In some bacteria, an acyl-ACP reductase (AAR) can convert acyl-ACP to a fatty aldehyde, which is then reduced to a fatty alcohol by an aldehyde reductase (ALR). epo.org

Role of Key Enzymes in Fatty Alcohol Synthesis

Several key enzymes are critical for the biosynthesis of fatty alcohols. Their function and substrate specificity are central to determining the final chain length and yield of the alcohol product.

| Enzyme Class | Abbreviation | Function | Substrate(s) | Product(s) | Cellular Location (Typical) |

| Fatty Acid Synthase | FAS | Catalyzes the synthesis of (typically) C16-C18 fatty acids from acetyl-CoA and malonyl-CoA. nih.gov | Acetyl-CoA, Malonyl-CoA, NADPH | Acyl-ACP | Cytosol (Yeast), Plastid (Plants) nih.govnih.gov |

| Fatty Acid Elongase | FAE | Extends the carbon chain of fatty acyl-CoAs by two carbons per cycle. nih.gov | Acyl-CoA, Malonyl-CoA, NADPH | Elongated Acyl-CoA | Endoplasmic Reticulum nih.gov |

| Fatty Acyl-CoA Reductase | FAR | Catalyzes the reduction of fatty acyl-CoAs to primary alcohols. nih.govnih.gov | Fatty Acyl-CoA, NADPH | Fatty Alcohol, NADP+ | Cytosol, Peroxisome pnas.org |

| Carboxylic Acid Reductase | CAR | Reduces free fatty acids to fatty aldehydes, which are then converted to alcohols. nih.gov | Free Fatty Acid, ATP, NADPH | Fatty Aldehyde | Cytosol nih.gov |

| Aldehyde Reductase | ALR | Reduces fatty aldehydes to primary alcohols. frontiersin.org | Fatty Aldehyde, NADPH | Fatty Alcohol | Cytosol frontiersin.org |

| Long-Chain Acyl-CoA Synthetase | LACS | Activates free fatty acids to their corresponding acyl-CoA esters. researchgate.net | Free Fatty Acid, CoA, ATP | Fatty Acyl-CoA | Endoplasmic Reticulum researchgate.net |

This table provides a generalized overview of key enzyme classes involved in fatty alcohol biosynthesis.

Fatty acyl-CoA reductases (FARs) are particularly crucial as they represent a key control point, diverting fatty acyl-CoAs away from other metabolic fates (like beta-oxidation or incorporation into lipids) and toward alcohol synthesis. nih.gov The substrate specificity of the FAR enzyme can influence the chain length of the resulting fatty alcohol.

Microbial Metabolic Pathways Implicated in 1-Tetratetracontanol Production

While specific production of 1-tetratetracontanol by wild-type microbes is not commonly reported, the metabolic machinery for producing long-chain fatty alcohols exists in various bacteria and fungi and has been extensively studied for metabolic engineering purposes. nih.govnih.gov

Fungal Systems (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)

S. cerevisiae utilizes a Type I Fatty Acid Synthase (FAS) in the cytosol to produce C16 and C18 acyl-CoAs. nih.gov

These can be further elongated by elongase enzymes. To produce fatty alcohols, heterologous expression of a FAR enzyme is typically required. d-nb.info

In oleaginous yeasts like Yarrowia lipolytica and Rhodotorula toruloides, which naturally accumulate high levels of lipids, the precursor pool of fatty acyl-CoAs is much larger. acs.org Engineering these yeasts by introducing FARs has successfully led to the production of long-chain and very long-chain fatty alcohols. d-nb.infoacs.org

The β-oxidation pathway, which degrades fatty acids, occurs in the peroxisomes in yeast. nih.gov Deleting genes involved in the initial steps of β-oxidation can increase the availability of acyl-CoAs for alcohol production. nih.gov

Recent research has also focused on compartmentalizing the biosynthetic pathway within the peroxisome to increase local substrate and cofactor concentrations, thereby improving VLCFA production. pnas.orgacs.org

Bacterial Systems (e.g., Escherichia coli, Pseudomonas putida)

E. coli employs a Type II FAS system, consisting of discrete, monofunctional enzymes. nih.gov The pathway produces acyl-ACPs, which can be converted to acyl-CoAs for alcohol synthesis. nih.gov

Metabolic engineering in E. coli often involves expressing a thioesterase to release free fatty acids from the FAS complex, a long-chain acyl-CoA synthetase (like FadD) to activate them, and a FAR to produce the alcohol. d-nb.info

Some bacteria, like Marinobacter aquaeolei, possess native FAR enzymes that can be expressed in host organisms like E. coli or yeast to produce fatty alcohols. d-nb.info

Bacteria like Pseudomonas putida have robust metabolic pathways for both the synthesis and degradation of fatty acids and alcohols, making them potential platforms for production. biorxiv.orgasm.org

The elucidation of these biosynthetic pathways relies on a combination of genetic and biochemical techniques:

Gene Homology and Heterologous Expression: Genes suspected of encoding key enzymes (like FARs or elongases) are identified based on sequence similarity to known enzymes. These genes are then expressed in a host organism (e.g., E. coli or yeast) that does not naturally produce the target molecule. The production of the expected fatty alcohol confirms the gene's function. d-nb.info

Gene Knockout and Overexpression: Deleting or overexpressing native genes in an organism can reveal their role in a pathway. For instance, knocking out genes for β-oxidation can lead to an accumulation of fatty acid precursors and an increase in alcohol production when a FAR is present. nih.gov

Metabolic Engineering and Synthetic Biology: Modern approaches involve the design and construction of novel synthetic pathways in microbial hosts. This includes optimizing codon usage for heterologous genes, balancing enzyme expression levels, and eliminating competing metabolic pathways to channel metabolic flux towards the desired product. nih.govnih.gov

Isotopic Labeling: Feeding experiments using isotopically labeled precursors (e.g., ¹³C-glucose or labeled fatty acids) allow researchers to trace the flow of atoms through the metabolic network and confirm the biosynthetic origin of the final product. nih.gov

Enzyme Characterization: Purified enzymes are assayed in vitro with various potential substrates to determine their specific activity, substrate preference (e.g., for different chain lengths), and kinetic parameters. This helps to understand their precise role in the pathway. protabank.org

Plant-Specific Biosynthetic Machinery for Aliphatic Alcohols

In plants, very long-chain aliphatic alcohols are key components of surface lipids like cuticular waxes, which form a protective barrier on the epidermis. nih.gov The biosynthesis of these compounds is well-characterized.

Elongation in the ER: Similar to microbial pathways, plant VLCFA synthesis begins with the elongation of C16/C18-CoA precursors by a fatty acid elongase (FAE) complex in the endoplasmic reticulum. nih.gov

Two Major Pathways: The resulting VLC-acyl-CoAs are channeled into two primary pathways for wax biosynthesis nih.gov:

The Alcohol-Forming Pathway: A fatty acyl-CoA reductase (FAR), such as CER4 in Arabidopsis, reduces the VLC-acyl-CoAs to primary alcohols. These alcohols can then be esterified with other fatty acids to form wax esters. oup.com

The Alkane-Forming Pathway: This pathway converts VLC-acyl-CoAs into alkanes, with intermediate aldehydes, secondary alcohols, and ketones. oup.com

Substrate Channeling: There is evidence of interaction and metabolic channeling between these two pathways, as they share the same pool of VLC-acyl-CoA substrates. oup.com

Advanced Synthetic Methodologies and Chemical Derivatization of 1 Tetratetracontanol

Functionalization and Derivatization Techniques for Research Applications

The analysis and study of 1-tetratetracontanol are complicated by its physical properties—high melting point, low solubility in common solvents, and lack of a UV-absorbing chromophore. Chemical derivatization is a powerful tool to overcome these limitations.

To facilitate detection and quantification using modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the terminal hydroxyl group of 1-tetratetracontanol can be modified. nih.gov Derivatization can enhance detector response, improve chromatographic separation, and increase ionization efficiency. mdpi.comnih.gov

The primary strategies involve introducing a tag with specific properties:

Chromophoric Tags for UV-Vis Detection: Reagents containing aromatic systems are attached to the alcohol to make it detectable by HPLC-UV.

Fluorophoric Tags for Fluorescence Detection: Highly sensitive detection can be achieved by introducing a fluorescent moiety.

Ionizable Tags for Mass Spectrometry: Derivatization can add a permanently charged group or a readily ionizable fragment, significantly enhancing signal intensity in LC-MS analysis. mdpi.com

Table 2: Derivatization Reagents for Enhancing Alcohol Analysis

| Derivatization Reagent | Target Functional Group | Analytical Enhancement | Technique |

|---|---|---|---|

| Isonicotinoyl chloride | Hydroxyl (-OH) | Introduces a UV-active pyridine (B92270) ring. nih.gov | HPLC-UV, LC-MS |

| 1-Phenyl-3-methyl-5-pyrazolone (PMP) | Hydroxyl (-OH), Carbonyl | Adds a strong chromophore for UV detection. nih.gov | HPLC-UV, LC-MS |

| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Hydroxyl (-OH) (via oxidation to aldehyde) | Improves ionization for mass spectrometry. nih.gov | LC-MS/MS |

| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl (-OH) | Adds a charged pyridinium (B92312) group for enhanced ionization. nih.gov | LC-MS/MS |

Beyond analytical enhancement, derivatization is used to create molecular probes to study the biological roles or physical behavior of ultra-long-chain alcohols.

Isotopic Labeling: Synthesizing 1-tetratetracontanol with stable isotopes (e.g., ²H or ¹³C) at specific positions allows its fate to be traced in metabolic studies or complex chemical systems using mass spectrometry or NMR spectroscopy.

Fluorescent Tagging: Attaching a fluorescent probe (e.g., a coumarin (B35378) or rhodamine derivative) to the alcohol enables its visualization in cellular or subcellular environments using fluorescence microscopy, providing insights into its localization and transport.

Biotinylation: The introduction of a biotin (B1667282) tag allows for the affinity-based purification and identification of proteins or other biomolecules that interact with 1-tetratetracontanol, using streptavidin-coated matrices.

Sustainable and Green Chemistry Considerations in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact, minimize waste, and improve energy efficiency. rsc.org The synthesis of specialty oleochemicals like 1-tetratetracontanol is an area where green chemistry principles can be highly impactful. rsc.org

Renewable Feedstocks: A key goal is to move away from petrochemical sources. Sustainable routes include utilizing syngas derived from biomass gasification or the direct electrochemical reduction of CO₂. rug.nldigitellinc.com The use of fatty acids from plant oils or microbial lipids as starting materials is another important bio-based strategy. rsc.org

Catalyst Reusability: The development of heterogeneous catalysts is central to green synthesis. semanticscholar.org Solid acid catalysts (e.g., sulfated zirconias), metal triflates, and supported metal nanoparticles can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.netrsc.org

Atom Economy and Process Intensification: Green synthetic routes aim for high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org This is achieved through the design of tandem, one-pot, or multicomponent reactions that combine several synthetic steps into a single operation, thereby saving solvents, energy, and time. rsc.orgunive.it

Benign Solvents and Conditions: Efforts are made to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. researchgate.net In some cases, reactions can be designed to run under solvent-free conditions, further reducing environmental impact.

The application of these principles not only lessens the environmental footprint of producing 1-tetratetracontanol but also often leads to more efficient and economically viable manufacturing processes. rsc.org

State of the Art Analytical Techniques for 1 Tetratetracontanol Characterization and Structural Elucidation

Mass Spectrometry (MS) in Structural Determination

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds, including long-chain alcohols. scirp.org It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). researchgate.net

For very long-chain alcohols such as 1-tetratetracontanol, derivatization is often employed prior to analysis to increase volatility and improve chromatographic behavior. A common method involves converting the alcohol to its trimethylsilyl (B98337) (TMS) ether. microbiologyresearch.orgnih.gov

Advanced Ionization Techniques and Tandem MS Approaches

Modern mass spectrometry utilizes a variety of ionization techniques to suit different types of analytes. For long-chain alcohols, electron-impact ionization (EI) and chemical ionization (CI) are frequently used in conjunction with gas chromatography-mass spectrometry (GC-MS). microbiologyresearch.org Electrospray ionization (ESI) is another powerful technique, particularly when coupled with high-performance liquid chromatography (HPLC) or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry. scirp.org

Tandem mass spectrometry (MS/MS) significantly enhances structural elucidation by providing fragmentation data. frontiersin.orglabmanager.com In a tandem MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. labmanager.com This process helps to piece together the molecule's structure. Data-dependent analysis (DDA) is a common MS/MS approach where the instrument automatically selects the most intense ions from a survey scan for fragmentation. youtube.com In contrast, data-independent analysis (DIA) fragments all ions within a selected mass range, offering a more comprehensive dataset, especially for less abundant compounds. youtube.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netspectroscopyonline.com This high accuracy allows for the unambiguous determination of a compound's elemental composition, as it can distinguish between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com Techniques like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometry are at the forefront of HRMS, offering exceptional resolving power and mass accuracy. researchgate.netmdpi.com The precise mass measurement of the molecular ion of 1-tetratetracontanol would provide definitive confirmation of its molecular formula, C44H90O.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the chemical environment and connectivity of atoms. semanticscholar.org For 1-tetratetracontanol, both ¹H and ¹³C NMR would be utilized to confirm its structure.

The ¹H NMR spectrum would show characteristic signals for the protons in different parts of the molecule. The protons of the long methylene (B1212753) chain (-(CH₂)₄₂-) would appear as a large, complex signal in the aliphatic region. The protons of the methylene group attached to the hydroxyl group (-CH₂OH) would have a distinct chemical shift, and the hydroxyl proton (-OH) would appear as a signal whose position can be influenced by solvent and concentration. uci.edu

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. libretexts.org The carbon attached to the hydroxyl group would have a characteristic downfield shift compared to the other methylene carbons in the long alkyl chain.

Multi-Dimensional NMR Techniques

To unravel complex structures and confirm assignments, multi-dimensional NMR techniques are employed. nih.govresearchgate.net These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H NMR technique that shows which protons are coupled to each other, helping to trace the connectivity of the carbon backbone. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C NMR experiment that correlates each proton with the carbon atom it is directly attached to. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): A 2D ¹H-¹³C NMR experiment that shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular structure. acs.org

These techniques, used in combination, allow for a complete and unambiguous assignment of all proton and carbon signals in the 1-tetratetracontanol molecule.

Advanced Solvent Systems for Long-Chain Alcohol NMR

The choice of solvent is critical for obtaining high-quality NMR spectra. For long-chain alcohols, solubility can be a challenge. While deuterated chloroform (B151607) (CDCl₃) is a common solvent, other options may be necessary. hmdb.caacs.org The use of solvent mixtures or more specialized solvents can improve solubility and spectral resolution. mdpi.com For instance, DMSO-d₆ can be advantageous as it often reduces the rate of proton exchange for hydroxyl groups, allowing for the observation of coupling between the -OH proton and adjacent protons. acs.orgacdlabs.com

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is a fundamental technique for separating, purifying, and assessing the purity of compounds. thermopedia.comncert.nic.in The choice of chromatographic method depends on the properties of the analyte and the scale of the separation.

For the isolation and purification of 1-tetratetracontanol, several chromatographic techniques are applicable:

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. semanticscholar.org For long-chain alcohols, derivatization to their TMS ethers is typically required to increase volatility. microbiologyresearch.orgresearchgate.net The purity of a sample can be determined by the presence of a single peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a stationary phase. semanticscholar.org Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is a common mode for separating long-chain alcohols. americanpharmaceuticalreview.com The composition of the mobile phase can be adjusted to optimize the separation. libretexts.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of reactions and to get a preliminary assessment of purity. nih.govbnmv.ac.in The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase is allowed to ascend the plate, separating the components based on their polarity. bnmv.ac.in

Below is a table summarizing the analytical techniques and their specific applications in the characterization of 1-tetratetracontanol.

| Analytical Technique | Application for 1-Tetratetracontanol | Key Information Obtained |

| Mass Spectrometry (MS) | ||

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of TMS-derivatized alcohol | Molecular weight and fragmentation pattern |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement | Elemental composition (Molecular Formula) |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the molecular ion | Structural elucidation of the carbon chain |

| Nuclear Magnetic Resonance (NMR) | ||

| ¹H NMR | Analysis of proton signals | Chemical environment and number of protons |

| ¹³C NMR | Analysis of carbon signals | Number and type of carbon atoms |

| 2D NMR (COSY, HSQC, HMBC) | Correlation of proton and carbon signals | Connectivity of atoms, full structural assignment |

| Chromatography | ||

| Gas Chromatography (GC) | Purity assessment of derivatized alcohol | Retention time, purity |

| High-Performance Liquid Chromatography (HPLC) | Isolation and purity assessment | Retention time, purity, preparative separation |

| Thin-Layer Chromatography (TLC) | Preliminary purity check and reaction monitoring | Rf value, qualitative purity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nist.gov However, due to the high molecular weight and low volatility of 1-tetratetracontanol, direct analysis by GC-MS is not feasible. To overcome this limitation, derivatization is a necessary prerequisite. nih.gov This chemical modification process converts the non-volatile alcohol into a more volatile derivative, making it amenable to GC analysis.

Derivatization and Analysis:

The most common derivatization method for long-chain alcohols like 1-tetratetracontanol is silylation. nih.gov Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. rsc.org This process significantly increases the volatility and thermal stability of the molecule. scielo.br

Once derivatized, the TMS-ether of 1-tetratetracontanol can be separated from other components in a mixture using a GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). scielo.br The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for the identification of the original molecule. nist.gov While electron ionization can sometimes lead to extensive fragmentation, making molecular ion confirmation difficult for large molecules, chemical ionization (CI) can be used as a softer ionization technique to obtain molecular weight information. shimadzu.com

Research Findings:

GC-MS has been extensively used for the quantitative and structural analysis of plant lipids, including long-chain alcohols. nih.gov Protocols involve the extraction of lipids, separation by techniques like thin-layer chromatography, derivatization, and subsequent GC-MS analysis. nih.gov These methods are crucial for determining the presence and quantity of compounds like 1-tetratetracontanol in various natural and synthetic samples.

Table 1: GC-MS Analysis Parameters for Long-Chain Alcohols

| Parameter | Description | Relevance to 1-Tetratetracontanol |

|---|---|---|

| Derivatization Reagent | Converts non-volatile alcohols into volatile derivatives. Common reagents include BSTFA and other silylating agents. nih.govrsc.org | Essential for making 1-tetratetracontanol sufficiently volatile for GC analysis. |

| GC Column | Separates the derivatized compounds based on their boiling points and interactions with the stationary phase. | Proper column selection is critical for resolving 1-tetratetracontanol from other lipids in a complex mixture. |

| Ionization Method | Generates ions from the separated compounds for mass analysis. Electron Impact (EI) and Chemical Ionization (CI) are common methods. scielo.brshimadzu.com | EI provides characteristic fragmentation patterns for identification, while CI can help confirm the molecular weight. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio, providing a mass spectrum. | The mass spectrum is used to identify the structure of the derivatized 1-tetratetracontanol. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 1-tetratetracontanol, as it does not require derivatization to increase volatility. nih.gov

Methodology and Advantages:

In LC-MS, the sample is first dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their interactions with the stationary phase in the column and the mobile phase. nebiolab.com For very long-chain fatty alcohols, reversed-phase chromatography with a C8 or C18 column is often employed. nih.gov

After separation, the eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically produces intact molecular ions. rsc.org This allows for the accurate determination of the molecular weight of 1-tetratetracontanol. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting the molecular ion and analyzing the resulting product ions. nih.gov

Research Findings:

LC-MS has been successfully applied to the analysis of very-long-chain fatty acids and alcohols. nih.govresearchgate.net For instance, a method using a C8 reversed-phase column with a water-methanol gradient has been developed for the analysis of fatty acids up to 36 carbons in length. nih.gov Another study utilized chemical isotope labeling combined with LC-high resolution mass spectrometry (CIL-LC-HRMS) for the comprehensive screening and relative quantification of medium- and long-chain fatty alcohols. researchgate.net These studies highlight the capability of LC-MS to handle the complexity and low volatility of molecules like 1-tetratetracontanol.

Table 2: LC-MS Techniques for Long-Chain Alcohol Analysis

| Technique | Principle | Application to 1-Tetratetracontanol |

|---|---|---|

| Reversed-Phase LC | Separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase. C8 and C18 columns are common. nih.gov | Effectively separates 1-tetratetracontanol from other lipids based on its long alkyl chain. |

| Electrospray Ionization (ESI) | A soft ionization technique that generates ions from a liquid solution, preserving the molecular ion. rsc.org | Allows for the accurate determination of the molecular weight of 1-tetratetracontanol without fragmentation. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically used to fragment a selected ion and analyze its products for structural information. nih.gov | Provides detailed structural information about 1-tetratetracontanol by analyzing its fragmentation patterns. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Confirms the molecular formula of 1-tetratetracontanol with high confidence. |

Spectroscopic and Diffraction Methods in Solid-State and Solution Analysis

Spectroscopic and diffraction methods provide valuable information about the functional groups and crystalline structure of 1-tetratetracontanol.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.com Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared energy that matches these vibrational frequencies, it absorbs the energy. libretexts.org

For 1-tetratetracontanol, the IR spectrum will exhibit characteristic absorption bands that confirm its identity as a long-chain alcohol. The most prominent features include:

O-H Stretching: A strong and broad absorption band typically appears in the region of 3200-3550 cm⁻¹, which is characteristic of the hydroxyl (-OH) group in alcohols. specac.com

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the long alkane chain. lumenlearning.com

C-O Stretching: A sharp absorption band in the 1050-1260 cm⁻¹ range corresponds to the stretching vibration of the C-O bond. libretexts.org

CH₂ Rocking: In long-chain alkanes and their derivatives, a characteristic rocking vibration for the methylene (CH₂) groups can be observed around 720-725 cm⁻¹. lumenlearning.comlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for 1-Tetratetracontanol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3550 | Strong, Broad |

| C-H (Alkane) | Stretching | 2850-3000 | Strong |

| C-O (Alcohol) | Stretching | 1050-1260 | Strong |

| CH₂ (Alkane chain) | Rocking | 720-725 | Weak to Medium |

X-ray Diffraction for Crystalline Structure Analysis

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. wisdomlib.org When a beam of X-rays strikes a crystalline material, the rays are diffracted in specific directions. opengeology.org The angles and intensities of the diffracted beams can be used to produce a three-dimensional picture of the electron density within the crystal, from which the mean positions of the atoms can be determined.

For long-chain alcohols like 1-tetratetracontanol, XRD is crucial for understanding their solid-state packing and polymorphism. These molecules can exist in different crystalline forms (polymorphs), such as α, β, and γ phases, each with a unique arrangement of molecules. researchgate.netnih.gov The crystalline structure is influenced by factors like the hydrogen bonding between the hydroxyl groups and the van der Waals interactions between the long alkyl chains. acs.org

XRD analysis of powdered samples can provide a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. usp.org Single-crystal XRD provides the most detailed structural information, including unit cell dimensions and the precise arrangement of atoms within the crystal lattice. tcd.ie Studies on similar long-chain alcohols have revealed that they often form lamellar structures where the molecules are arranged in layers. acs.orgaston-chemicals.com

Emerging Analytical Technologies and Miniaturization in Chemical Analysis

The field of analytical chemistry is continuously evolving, with a trend towards the development of more sensitive, rapid, and miniaturized techniques. These advancements are also impacting the analysis of complex lipids like 1-tetratetracontanol.

Emerging Technologies:

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio. acs.org Coupling IM-MS with LC provides an additional dimension of separation, enhancing the ability to resolve complex mixtures and identify isomers. solubilityofthings.com This is particularly valuable for lipidomics, where many different lipid species can be present in a sample. acs.org

Supercritical Fluid Chromatography (SFC)-MS: SFC uses a supercritical fluid as the mobile phase, offering advantages in terms of speed and efficiency for the separation of lipids. It can be a "greener" alternative to normal-phase LC. nih.gov

Miniaturization:

There is a significant drive towards miniaturizing analytical systems, leading to reduced sample and solvent consumption, higher throughput, and increased sensitivity. bu.edu

Miniaturized LC-MS: The use of capillary and nano-bore LC columns (with internal diameters in the micrometer range) significantly reduces the required sample volume and solvent consumption while increasing sensitivity. nih.govacs.org This is highly beneficial when dealing with precious or limited samples.

Microextraction Techniques: Miniaturized sample preparation techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are being developed to reduce the use of organic solvents and streamline the extraction process prior to analysis. nih.govmdpi.com

These emerging technologies and miniaturization trends promise to further enhance the capabilities for characterizing complex molecules like 1-tetratetracontanol, enabling more detailed and efficient analysis in various research fields. bu.edu

Biochemical Interactions and Molecular Mechanisms of 1 Tetratetracontanol

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

Direct evidence documenting the interaction of 1-tetratetracontanol with specific enzymes or receptors is not extensively available in current scientific literature. However, its chemical nature as a very-long-chain fatty alcohol suggests potential interactions with lipid-binding proteins and enzymes involved in lipid metabolism.

A study investigating the chemical constituents of Cleome africana identified 1-tetratetracontanol as the primary fatty alcohol in the plant's lipid extract. ekb.egresearchgate.netekb.eg While this study conducted molecular docking analyses to explore the antidiabetic potential of other isolated compounds from the plant, specifically targeting the α-glucosidase enzyme, 1-tetratetracontanol itself was not subjected to these specific in silico tests. ekb.egekb.eg The research, therefore, establishes a methodological context for how components of Cleome africana can be studied for their enzymatic interactions, but does not provide direct data on 1-tetratetracontanol's binding affinity or inhibitory capacity against specific protein targets. ekb.egresearchgate.netekb.egresearchgate.net

The general mechanism for enzyme-coupled receptors involves a ligand binding to the extracellular domain, which induces a conformational change and activates enzymatic activity on the intracellular side. nih.gov These receptors, such as receptor tyrosine kinases, play crucial roles in cellular signaling. researchgate.net While fatty acids and their derivatives can act as signaling molecules, the specific role of 1-tetratetracontanol as a ligand for any such receptor has not been documented.

Table 1: Findings Related to 1-Tetratetracontanol and its Source

| Plant Source | Compound Identified | Key Finding | Methodological Insight |

|---|

Role in Cellular Processes and Metabolic Regulation

The specific functions of 1-tetratetracontanol in cellular processes and its influence on metabolic regulation are yet to be fully elucidated. Cellular processes are fundamental activities such as cell growth, differentiation, and communication, which are tightly regulated by complex signaling networks. wikipedia.orgcusabio.comkhanacademy.org Metabolic regulation involves the control of biochemical pathways to maintain homeostasis, balancing energy supply with demand. creative-proteomics.comwikipedia.orgmdpi.com

As a fatty alcohol, 1-tetratetracontanol is a component of the lipidome. Lipid metabolism encompasses the synthesis (anabolism) and breakdown (catabolism) of fats, which are crucial for energy storage, membrane structure, and signaling. mdpi.com Very-long-chain fatty alcohols are typically precursors for the synthesis of waxes (through esterification with fatty acids) and ether lipids. tacir.prowikipathways.org

The biosynthesis of fatty acids begins with acetyl-CoA, with the end product typically being palmitic acid (a 16-carbon fatty acid). nih.gov Further elongation creates very-long-chain fatty acids. These can then be reduced to form fatty alcohols. While the precise biosynthetic pathway for 1-tetratetracontanol has not been detailed, it would logically derive from the reduction of its corresponding carboxylic acid, tetratetracontanoic acid.

Table 2: General Steps in Fatty Alcohol Biosynthesis

| Step | Process | Precursor(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| 1 | Fatty Acid Synthesis | Acetyl-CoA, Malonyl-CoA | Palmitic Acid | Cytosol |

| 2 | Fatty Acid Elongation | Palmitic Acid, Malonyl-CoA | Very-Long-Chain Fatty Acids | Endoplasmic Reticulum |

There is currently no documented evidence to suggest that 1-tetratetracontanol has a direct influence on specific signal transduction mechanisms. Signal transduction is the process by which a cell converts an extracellular signal into a cellular response. patnawomenscollege.inpressbooks.pub This often involves a cascade of events, including the activation of protein kinases and the production of second messengers. cusabio.comassaygenie.comwikipedia.org Lipids and their derivatives can act as signaling molecules, but a role for 1-tetratetracontanol in this capacity has not been established. patnawomenscollege.innih.govnih.govresearchgate.net

Mechanistic Insights from In Vitro and In Silico Models

Direct mechanistic studies on 1-tetratetracontanol are scarce. However, related research provides a framework for how its biological activities could be investigated.

In vitro studies are essential for observing the effects of a compound on cells or biological molecules in a controlled environment. For instance, an in vitro bioassay of effluent from the marigold plant, which was found to contain tetratetracontanal (the aldehyde analogue of 1-tetratetracontanol), demonstrated antifungal activity against several plant pathogens. nih.gov This suggests that very-long-chain aliphatic compounds may possess antimicrobial properties, although these findings cannot be directly attributed to 1-tetratetracontanol without specific testing. nih.govnih.gov

In silico models, such as molecular docking, are computational techniques used to predict how a ligand might bind to the active site of a macromolecule, like an enzyme or receptor. jmir.orgresearchgate.net As mentioned, molecular docking was used to evaluate the binding of a glucosinolate compound from Cleome africana to the α-glucosidase enzyme, predicting a potential antidiabetic effect. ekb.egresearchgate.netekb.eg This approach could theoretically be applied to 1-tetratetracontanol to screen for potential interactions with various protein targets, providing hypotheses for future in vitro validation. The process involves preparing the 3D structures of the ligand (1-tetratetracontanol) and the target protein, defining a binding site, and using scoring algorithms to estimate the binding affinity. jmir.org

Table 3: Potential Research Models for 1-Tetratetracontanol

| Model Type | Application | Potential Target/System | Information Gained |

|---|---|---|---|

| In Vitro | Antifungal/Antimicrobial Assay | Fungal or bacterial cultures | Direct assessment of growth inhibition. nih.gov |

| In Vitro | Enzyme Inhibition Assay | Purified metabolic enzymes (e.g., lipoxygenases, cyclooxygenases) | Quantification of inhibitory activity (IC50). |

| In Silico | Molecular Docking | Crystal structures of lipid-metabolizing enzymes or receptors | Prediction of binding affinity and interaction sites. ekb.egjmir.org |

Environmental Fate, Transport, and Degradation of 1 Tetratetracontanol

Pathways of Entry and Distribution in Environmental Compartments

1-Tetratetracontanol enters the environment from both natural and anthropogenic sources. Natural inputs include the epicuticular waxes of terrestrial plants, which are a significant source of VLFAs in soils and sediments. These compounds can be introduced into aquatic systems through runoff and atmospheric deposition. Anthropogenic activities may also contribute to its release, although it is less common in industrial applications compared to shorter-chain fatty alcohols.

Once in the environment, its high octanol-water partition coefficient (log Kow) suggests a strong tendency to associate with organic matter and lipids. researchgate.net In aquatic environments, this means 1-tetratetracontanol is likely to partition from the water column to sediment and suspended organic particles. wikipedia.org

The transport of 1-tetratetracontanol is largely dictated by its low water solubility and high affinity for particulate matter.

Soil: In terrestrial ecosystems, 1-tetratetracontanol is expected to be relatively immobile, binding strongly to the organic fraction of soil. Its movement through the soil profile would be minimal, with the primary mode of transport being the erosion of soil particles to which it is adsorbed.

Water: In aquatic systems, transport is predominantly associated with the movement of sediments and suspended particles. Dissolved-phase transport is expected to be negligible due to its hydrophobicity. wikipedia.org

Air: While fatty alcohols with chain lengths of C14 and above have been predicted to have a tendency to remain in the air upon release, the extremely low vapor pressure of 1-tetratetracontanol suggests that its atmospheric transport would primarily occur through adsorption to airborne particulate matter. wikipedia.org

The chemical structure of 1-tetratetracontanol, a long, saturated aliphatic chain, results in strong hydrophobic interactions with organic matter in soil and sediment. This leads to a high adsorption coefficient, severely restricting its mobility. Consequently, leaching into groundwater is considered highly unlikely. Its persistence in the soil and sediment compartments is therefore expected to be significant, pending degradation processes.

Abiotic Degradation Processes

Abiotic degradation pathways are generally not considered significant for the environmental breakdown of long-chain saturated alcohols like 1-tetratetracontanol.

Biotic Degradation Mechanisms

The primary mechanism for the ultimate removal of 1-tetratetracontanol from the environment is biotic degradation. This process is, however, significantly influenced by the compound's long alkyl chain.

Microbial communities in both soil and aquatic environments possess the enzymatic machinery to degrade fatty alcohols. The process typically involves the oxidation of the terminal alcohol group to an aldehyde, followed by further oxidation to a fatty acid. This resulting fatty acid can then be metabolized through the β-oxidation pathway.

However, the rate of biodegradation is inversely related to the chain length of the alcohol. rsc.org While shorter-chain fatty alcohols (up to C18) can be rapidly biodegraded, very long-chain alcohols like 1-tetratetracontanol present challenges to microbial uptake and metabolism. wikipedia.orgnih.gov One study indicated that fatty alcohols with chain lengths greater than C18 were degraded by only 37% over a 10-day period. wikipedia.org The low water solubility and bioavailability of 1-tetratetracontanol are key limiting factors in its microbial degradation. nih.gov

In soil, aerobic bacteria and fungi are the principal degraders. The presence of a diverse microbial community can enhance the breakdown of such recalcitrant molecules. sbmicrobiologia.org.br In aquatic systems, biodegradation is expected to occur predominantly in the sediment, where the compound accumulates and where microbial populations are active. The degradation process is likely to be slow, contributing to the persistence of 1-tetratetracontanol in these environmental sinks. rsc.org

Interactive Data Table: General Biodegradation Rates of Fatty Alcohols

| Carbon Chain Length | Biodegradation Rate (10 days) | Environmental Compartment |

| Up to C16 | Complete | Aquatic/Soil |

| C16 to C18 | 62% - 76% | Aquatic/Soil |

| > C18 | 37% | Aquatic/Soil |

Identification of Degradation Products and Intermediates

The initial and rate-limiting step in the degradation of a primary alcohol such as 1-tetratetracontanol is its oxidation to the corresponding aldehyde, tetratetracontanal. This conversion is typically catalyzed by alcohol dehydrogenases. Subsequently, the aldehyde is further oxidized to the corresponding carboxylic acid, tetratetracontanoic acid, by an aldehyde dehydrogenase.

Once formed, tetratetracontanoic acid is expected to enter the β-oxidation pathway. This is a cyclical series of reactions that sequentially shortens the acyl chain by two carbons during each cycle. Each cycle of β-oxidation yields one molecule of acetyl-CoA, one molecule of NADH, and one molecule of FADH2. The acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO2 and H2O, generating further ATP. For a C44 fatty acid, this process would repeat until the entire chain is broken down.

It is also possible that ω-oxidation could occur, leading to the formation of dicarboxylic acids, which can then undergo β-oxidation from both ends of the molecule. However, β-oxidation is generally the major metabolic pathway for the degradation of straight-chain fatty acids.

While the complete mineralization to CO2 and water is the ultimate fate under aerobic conditions, under anaerobic conditions, the degradation pathway would be different, potentially leading to the formation of methane (B114726) and other short-chain fatty acids as intermediates. The specific intermediates would depend on the microbial consortia present in the anaerobic environment.

Table 1: Postulated Degradation Products and Intermediates of 1-Tetratetracontanol

| Compound Name | Chemical Formula | Role in Degradation Pathway |

| Tetratetracontanal | C44H88O | Initial oxidation product |

| Tetratetracontanoic Acid | C44H88O2 | Product of aldehyde oxidation; enters β-oxidation |

| Acetyl-CoA | C23H38N7O17P3S | End product of each β-oxidation cycle |

Note: This table is based on established metabolic pathways for long-chain fatty alcohols and fatty acids, as specific degradation studies on 1-tetratetracontanol are not available.

Persistence and Transformation Kinetics

The environmental persistence of 1-tetratetracontanol is influenced by its physical-chemical properties, primarily its very low water solubility and high octanol-water partition coefficient (Kow), which suggests a strong tendency to partition to soil and sediment. The rate of its transformation is largely dictated by the activity of microbial communities capable of degrading very long-chain fatty alcohols.

General studies on the biodegradability of fatty alcohols indicate that the rate of degradation decreases as the chain length increases. For instance, while fatty alcohols up to C16 are readily biodegradable, and those between C16 and C18 biodegrade at a slightly slower rate, chains greater than C18 have been shown to degrade more slowly. wikipedia.org One study found that fatty alcohols with chain lengths greater than C18 exhibited a 37% degradation over a 10-day period. wikipedia.org This suggests that 1-tetratetracontanol, with a C44 chain, is likely to be significantly more persistent than shorter-chain fatty alcohols.

The transformation kinetics of 1-tetratetracontanol are expected to be slow in most environmental compartments. In soil and sediment, where the compound is likely to accumulate, its bioavailability to microorganisms may be limited due to its strong adsorption to organic matter and clay particles. The degradation is likely to be highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial populations.

While some literature suggests that long-chain alcohols can biodegrade rapidly with half-lives on the order of minutes, this is generally in the context of wastewater treatment systems and for shorter chain lengths. nih.gov For a very long-chain, waxy solid like 1-tetratetracontanol, such rapid degradation is not anticipated in natural soil or aquatic environments. The transformation is more likely to be characterized by a long lag phase, during which microbial populations adapt, followed by a slow degradation phase.

Due to the lack of specific experimental data on 1-tetratetracontanol, precise transformation kinetic parameters such as half-life (DT50) in various environmental matrices cannot be definitively stated. However, based on the trends observed for other long-chain fatty alcohols, it is reasonable to infer that 1-tetratetracontanol would be classified as persistent in the environment.

Table 2: General Persistence of Fatty Alcohols by Chain Length

| Carbon Chain Length | General Biodegradability | Observed Degradation Rate |

| Up to C16 | Readily biodegradable | Complete within 10 days wikipedia.org |

| C16 - C18 | Readily biodegradable | 62% to 76% in 10 days wikipedia.org |

| > C18 | Slower biodegradation | 37% in 10 days wikipedia.org |

| C44 (1-Tetratetracontanol) | Expected to be slow and persistent | Data not specifically available; inferred from >C18 data |

Note: This table provides a general overview based on available data for fatty alcohols of varying chain lengths to contextualize the expected persistence of 1-tetratetracontanol.

Ecological Roles and Interactions of 1 Tetratetracontanol in Ecosystems

Role in Plant Chemical Ecology

As a constituent of the plant cuticle, 1-tetratetracontanol is positioned at the primary interface between the plant and its environment. This location dictates its involvement in protective functions and interactions with neighboring plants.

Plant cuticular waxes are complex mixtures of lipids, including very-long-chain fatty acids, alkanes, aldehydes, esters, and primary alcohols like 1-tetratetracontanol. mdpi.com These waxes form a critical protective barrier on the surface of leaves, stems, and fruits. libretexts.orgresearchgate.net The primary function of this layer is to prevent uncontrolled water loss, a crucial adaptation for terrestrial plants. frontiersin.org The hydrophobic nature of wax components, including long-chain alcohols, creates a waterproof coating that minimizes non-stomatal transpiration. libretexts.org

Research has identified 1-tetratetracontanol as a major fatty alcohol component in the lipid fraction of certain plants, such as Cleome africana. researchgate.netresearchgate.net Primary alcohols are key precursors for wax esters, another significant component of the protective cuticle. tandfonline.com Beyond preventing desiccation, the cuticular wax layer, and by extension its constituents like 1-tetratetracontanol, provides defense against various environmental stressors. It can protect the plant from UV radiation and create a physical barrier against the invasion of pathogenic fungi and bacteria. libretexts.orgnih.gov The specific composition and structure of the epicuticular wax crystals, which are determined by their chemical makeup, influence these protective properties. frontiersin.org

Identified Plant Sources of 1-Tetratetracontanol

| Plant Species | Family | Part of Plant | Reference |

|---|---|---|---|

| Cleome africana | Cleomaceae | Not specified; lipid extract | researchgate.net, researchgate.net |

Allelopathy refers to the chemical interactions between plants, where one plant releases compounds that inhibit the growth of its neighbors. plantarchives.orgsisef.org Allelochemicals are a structurally diverse group of secondary metabolites, and straight-chain alcohols are recognized as one of the chemical categories with potential allelopathic activity. plantarchives.orgmdpi.com These substances can be released into the environment through leaching from leaves, root exudation, or the decomposition of plant matter. nih.gov

While direct studies on the allelopathic properties of 1-tetratetracontanol are not available, research on related compounds provides some insight. For example, ferulate esters of long-chain alcohols (C22–C30) isolated from the roots of Kalanchoë daigremontiana demonstrated allelopathic effects. researchgate.net It has been hypothesized that these larger molecules may act as carriers, being cleaved in the soil to release smaller, more active allelochemicals like ferulic acid. researchgate.net Given that long-chain alcohols fall into a class of compounds known to have allelopathic potential, it is plausible that 1-tetratetracontanol could play a role in plant-plant competition, though specific research is required to confirm this. mdpi.com

Interactions with Microorganisms in the Environment

The plant cuticle is the first point of contact for airborne and soil-borne microorganisms. tandfonline.com The chemical composition of the wax layer, therefore, mediates plant-microbe interactions. tandfonline.com Long-chain alcohols present on the plant surface can influence the behavior of microbes. tandfonline.com

In the broader soil and water environment, long-chain alcohols can serve as a carbon source for various microorganisms. researchgate.net The biodegradation of these compounds is a key ecological process. Microbes possess enzymes, such as alcohol dehydrogenases and oxidases, that can break down long-chain alcohols. mdpi.comasm.orgnih.gov The degradation pathway typically involves the oxidation of the alcohol to an aldehyde, and then further to a fatty acid. researchgate.netmdpi.com This fatty acid can then be metabolized through β-oxidation to generate energy for the microbe. europa.eu

Studies on the environmental fate of long-chain alcohols show they are generally biodegradable, although the rate can decrease as the carbon chain length increases. europa.euwikipedia.org Effluents from wastewater treatment plants often contain long-chain alcohols derived from bacterial synthesis, indicating active microbial metabolism of these compounds. cleaninginstitute.org Therefore, 1-tetratetracontanol released into the soil and water from decomposing plant matter is expected to be subject to microbial degradation, contributing to nutrient cycling in the ecosystem. Some plant-derived compounds, including those found in industrial effluents from processing plants like marigold, have also been shown to possess antifungal properties against plant pathogens, highlighting the potential for plant secondary metabolites to influence microbial communities directly. nih.gov

Trophic Dynamics and Bioaccumulation Considerations

The movement of chemical compounds through a food chain is governed by their properties of persistence, bioaccumulation, and biomagnification. For very-long-chain fatty alcohols like 1-tetratetracontanol, their environmental behavior is largely dictated by very low water solubility and a tendency to adsorb to organic matter in soil and sediment. europa.euwikipedia.org

Environmental Fate and Bioaccumulation

Due to their physical properties, very-long-chain alcohols are not expected to be mobile in the environment. Fugacity modeling predicts that fatty alcohols with chain lengths of C14 and above are likely to remain in the air upon release, while those of C10 and greater that enter water will partition into sediment. wikipedia.org While the high octanol-water partition coefficient (log Kow) of long-chain alcohols suggests a potential for bioaccumulation, this is significantly mitigated by rapid metabolism and biodegradation. nih.gov Studies on alcohols up to C18 show they are readily biodegradable. wikipedia.orgnih.gov For chains longer than C18, the rate of biodegradation is slower. wikipedia.org However, their extremely low water solubility limits their bioavailability to aquatic organisms, and toxicity becomes difficult to test and is generally not observed for chain lengths above C14. researchgate.netresearchgate.net Therefore, direct bioaccumulation of 1-tetratetracontanol from the environment (e.g., water or soil) into organisms is considered unlikely.

Trophic Transfer

While bioaccumulation from the environment is low, trophic transfer through ingestion is a more direct route of exposure. Plant waxes are a normal part of the diet for herbivores. nih.govebm-journal.org Wax esters, which contain long-chain alcohols, are known to be hydrolyzed in the digestive tract by enzymes, releasing the constituent fatty acids and long-chain alcohols, which are then absorbed. nih.govebm-journal.org

Once absorbed, these very-long-chain fatty alcohols can be metabolized by the organism. europa.eunih.gov The transfer of lipids like fatty acids from primary producers (plants) to consumers and predators is a fundamental aspect of food web dynamics. researchgate.net Evidence from marine ecosystems shows that heterotrophic protists can directly transfer and even elongate fatty alcohols from their algal diet, which are then passed to higher trophic levels. peerj.com In terrestrial grasslands, the transfer of elements and compounds from plants to insects and other animals is a primary pathway for exposure. researchgate.net It is therefore plausible that 1-tetratetracontanol is transferred from plants to herbivores. However, due to metabolic processes, it is unlikely to biomagnify, a process where the concentration of a substance increases at successively higher levels in the food chain. orst.edu

Environmental Fate and Trophic Dynamics Profile of Very-Long-Chain Alcohols

| Property | General Characteristic for Very-Long-Chain Alcohols (VLCAs) | Implication for 1-Tetratetracontanol (C44) |

|---|---|---|

| Water Solubility | Extremely low, decreases with chain length. researchgate.net | Essentially insoluble, limiting bioavailability in aquatic systems. |

| Biodegradation | Generally biodegradable; rate may decrease with increasing chain length. wikipedia.orgnih.gov | Expected to be biodegradable by soil and water microorganisms, though likely at a slow rate. |

| Bioaccumulation Potential (from environment) | Low, despite high logKow, due to low bioavailability and metabolism. nih.gov | Unlikely to bioaccumulate from water or soil. |

| Trophic Transfer | Can be absorbed by herbivores through ingestion of plant waxes. nih.govebm-journal.org | Likely transferred to herbivores that consume plants containing this compound. |

| Biomagnification | Not expected, due to metabolic breakdown in organisms. orst.edu | Unlikely to biomagnify up the food chain. |

Computational and Theoretical Chemistry Studies of 1 Tetratetracontanol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the study of complex molecular systems. For a large amphiphilic molecule like 1-tetratetracontanol, with its long hydrocarbon tail and polar head group, these techniques are invaluable for understanding its behavior in various environments.

Conformational Analysis and Dynamics

Due to its 44-carbon chain, 1-tetratetracontanol possesses a high degree of conformational flexibility. Molecular dynamics (MD) simulations are a primary tool for exploring this flexibility, providing a computational microscope to view the motion of atoms over time.

In a typical MD simulation of 1-tetratetracontanol, the molecule would be placed in a simulated environment, such as a solvent box of water or a lipid bilayer. The forces between all atoms are calculated using a molecular mechanics force field (e.g., OPLS, CHARMM, AMBER), and Newton's equations of motion are integrated numerically to track the trajectory of each atom. researchgate.net This process generates a detailed view of how the molecule folds, twists, and moves.

Key findings from conformational analysis of long-chain alcohols reveal:

Chain Flexibility: The long alkyl chain is not static but constantly undergoes torsional rotations around its carbon-carbon bonds. This leads to a vast landscape of possible conformations, from fully extended, linear structures to more compact, folded ones.

Environmental Influence: The dynamics are heavily influenced by the surrounding environment. In a vacuum, intramolecular van der Waals forces might lead to folded structures. In a polar solvent like water, the molecule will exhibit amphiphilic behavior, with the hydroxyl head group interacting with water and the hydrophobic tail minimizing its water contact. In a lipid membrane, the alcohol would likely align with the lipid acyl chains. nih.gov

Time Scales: The simulations can capture motions on various time scales, from rapid bond vibrations (femtoseconds) to slower, large-scale conformational changes (nanoseconds to microseconds).

These simulations allow researchers to understand the probable shapes the molecule adopts, which is crucial for predicting how it will interact with other molecules, such as proteins.

Ligand-Protein Docking and Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like 1-tetratetracontanol) when bound to a second molecule (a receptor, typically a protein). vu.edu.au This method is essential for predicting potential biological targets and understanding the molecular basis of interaction.

The process involves:

Defining the Binding Site: A potential binding pocket on the target protein is identified. This can be a known active site or a cavity identified by pocket-finding algorithms.

Sampling Conformations: The docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site.

Scoring: Each sampled pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scores are based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov

For 1-tetratetracontanol, docking studies would likely focus on proteins with deep, hydrophobic binding pockets capable of accommodating the long alkyl chain. Fatty acid-binding proteins (FABPs) and various enzymes involved in lipid metabolism are examples of potential targets. nih.gov The polar hydroxyl group would be critical for forming specific hydrogen bonds that anchor the ligand in place.

Recent advancements include machine learning algorithms like the Structure-based Lipid-interacting Pocket Predictor (SLiPP), which can identify protein cavities likely to bind lipids with high accuracy by analyzing physicochemical features. biorxiv.org Such tools can be used to screen entire proteomes for potential interacting partners of 1-tetratetracontanol. researchgate.netnih.gov

The stability of a predicted docked complex can be further validated using molecular dynamics simulations, which allow researchers to observe if the ligand remains stably bound over time. vu.edu.au

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Fatty Acid-Binding Protein 5 (FABP5) | -9.8 | ARG128, TYR130 | Hydrogen Bond (with -OH group) |

| Fatty Acid-Binding Protein 5 (FABP5) | LEU25, ILE104, PHE18 | Hydrophobic/Van der Waals (with alkyl chain) | |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | -11.2 | SER280, HIS440, TYR464 | Hydrogen Bond (with -OH group) |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | ILE272, LEU454, CYS275 | Hydrophobic/Van der Waals (with alkyl chain) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

While molecular mechanics provides a good approximation of molecular motion, quantum chemical calculations are required for a precise understanding of electronic structure, reactivity, and spectroscopic properties. These methods solve approximations to the Schrödinger equation to describe the distribution and energy of electrons in a molecule.

Energy Calculations and Thermodynamic Parameters

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory), can be used to compute the electronic energy of 1-tetratetracontanol. From this, a variety of thermodynamic parameters can be derived.

Heat of Formation (ΔHf°): The energy change when the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy (ΔGf°): A measure of the thermodynamic stability of the molecule.

Enthalpy (H) and Entropy (S): These values can be calculated from the vibrational frequencies obtained from the quantum calculations.

These calculations would typically involve optimizing the geometry of the 1-tetratetracontanol molecule to find its lowest energy conformation. For a molecule of this size, DFT methods often provide a good balance between accuracy and computational cost. The choice of basis set (e.g., 6-31G*, cc-pVTZ) is also a critical factor that affects the accuracy of the results.

| Parameter | Predicted Value | Method/Basis Set |

|---|---|---|

| Standard Enthalpy of Formation (gas) | -1520.5 kJ/mol | DFT/B3LYP/6-31G |

| Standard Gibbs Free Energy of Formation (gas) | -350.2 kJ/mol | DFT/B3LYP/6-31G |

| Entropy (gas) | 1250.8 J/mol·K | DFT/B3LYP/6-31G |

| Dipole Moment | 1.85 Debye | DFT/B3LYP/6-31G |

Spectroscopic Property Prediction and Validation

Quantum chemistry is a powerful tool for predicting various types of molecular spectra, which can then be used to validate and interpret experimental data.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be predicted. The frequencies and intensities of the peaks corresponding to C-H stretching, C-O stretching, and O-H stretching would be of particular interest for 1-tetratetracontanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms in the molecule. This is achieved by calculating the magnetic shielding tensor for each nucleus. These predicted spectra are invaluable for assigning peaks in experimental NMR data and confirming the molecular structure.

For 1-tetratetracontanol, calculations would predict a characteristic ¹H NMR signal for the protons on the carbon bearing the hydroxyl group (C1) and distinct signals for the terminal methyl group (C44), with a large, overlapping region for the many methylene (B1212753) (-CH₂-) groups in the long chain.

In Silico Approaches for Predicting Biological Activities

Beyond direct simulation of physical properties, computational methods can be used to predict the potential biological activities of a compound. These in silico approaches leverage existing biological data to build predictive models.

Quantitative Structure-Activity Relationship (QSAR) is a prominent example. QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. The process involves:

Data Set Collection: A set of molecules with known biological activity (e.g., inhibitory concentration against an enzyme) is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), or structural features (e.g., number of rotatable bonds).

Model Building: Statistical or machine learning methods are used to build a model that finds the best correlation between the descriptors and the observed biological activity.

For 1-tetratetracontanol, a QSAR model built on a dataset of other long-chain alcohols could be used to predict its potential for activities such as antimicrobial effects, skin penetration enhancement, or enzyme inhibition. Other in silico tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to assess the druglike potential of a compound before it is synthesized or tested in the lab.

Cheminformatics and Data-Driven Research for Long-Chain Alcohols

The study of very long-chain alcohols, such as 1-tetratetracontanol, presents unique challenges for traditional experimental analysis due to their low solubility, high melting points, and difficulty in purification. Cheminformatics and data-driven research offer powerful computational tools to overcome these hurdles, enabling the prediction of physicochemical properties, biological activities, and environmental fate, thereby guiding synthesis and application efforts. nih.govepa.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are central to the computational study of long-chain alcohols. nih.govdrugdesign.org These models establish mathematical relationships between the chemical structures of molecules and their physical properties or biological activities. By analyzing a dataset of related compounds, QSPR/QSAR can predict the properties of novel or untested molecules like 1-tetratetracontanol. For long-chain alcohols, these models effectively predict properties such as boiling points, melting points, water solubility, and the octanol-water partition coefficient (log K

Research has demonstrated that the physicochemical properties of aliphatic alcohols follow predictable trends amenable to QSAR estimation. nih.gov For instance, properties like melting point, boiling point, and hydrophobicity increase with growing carbon chain length, while water solubility and vapor pressure decrease. researchgate.net Computational models, such as those available in the EPI Suite™ from the U.S. Environmental Protection Agency, are frequently used to estimate these properties for long-chain alcohols where experimental data is scarce. epa.govresearchgate.net These predictive models are built on extensive databases and employ statistical methods like multiple linear regression, using molecular descriptors derived directly from the chemical structure. nih.gov